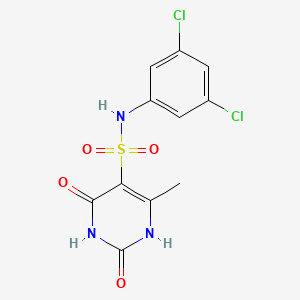

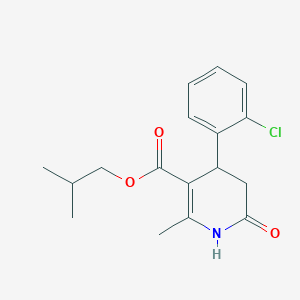

![molecular formula C14H19ClN2O4S B4650111 N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4650111.png)

N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Descripción general

Descripción

This compound belongs to the class of methanesulfonamides, which are known for their diverse chemical and physical properties and have been extensively studied in various contexts.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves reactions with halogenated compounds or aldehydes. For example, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene can yield highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Aizina, Levkovskaya, & Rozentsveig, 2012).

Molecular Structure Analysis

Studies have shown that in various methanesulfonamide compounds, the conformation of the N—H bond and the geometric parameters, including bond and torsion angles, are critical in determining their structure and properties (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamides can engage in diverse chemical reactions. For example, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides serve as efficient N-acylation reagents (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Physical Properties Analysis

The physical properties of methanesulfonamides, such as crystal structure and molecular conformation, are often characterized using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy (Galván et al., 2018).

Chemical Properties Analysis

The chemical properties of methanesulfonamides are influenced by their molecular structure. For instance, the placement of the amide H atom and the methanesulfonyl group on opposite sides of the benzene ring is a common feature influencing their reactivity (Gowda, Foro, & Fuess, 2007).

Mecanismo De Acción

Target of Action

SMR000079574, also known as N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding and degradation, and is essential for bacterial survival and growth.

Mode of Action

The compound interacts with DnaK, inhibiting its function . This interaction disrupts the normal protein folding process, leading to the accumulation of misfolded proteins and ultimately impairing bacterial growth and survival .

Biochemical Pathways

The inhibition of DnaK affects the protein homeostasis pathway, leading to the disruption of bacterial biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, contributing to antibiotic resistance. By disrupting biofilm formation, SMR000079574 enhances the susceptibility of bacteria to antimicrobial agents .

Result of Action

The primary result of SMR000079574’s action is the inhibition of biofilm formation . This leads to an increased susceptibility of bacteria to antimicrobial agents, potentially improving the effectiveness of antibiotic treatments .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4S/c1-22(19,20)17(10-12-2-4-13(15)5-3-12)11-14(18)16-6-8-21-9-7-16/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAFHJLEEKBJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide (non-preferred name) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

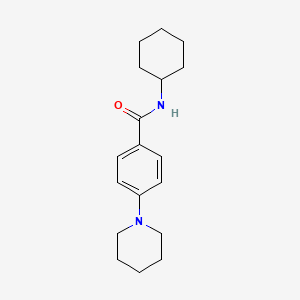

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4650056.png)

![3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B4650065.png)

![1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4650073.png)

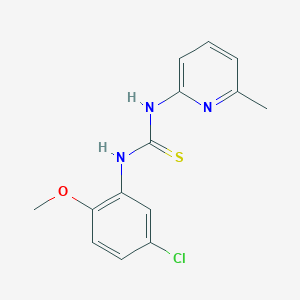

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4650075.png)

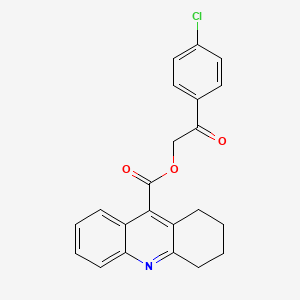

![1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4650091.png)

![4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4650099.png)

![1-(3-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650102.png)

![4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine](/img/structure/B4650104.png)

![N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide](/img/structure/B4650109.png)